Structural Elucidation of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Comprehensive X-Ray Crystallography Guide
Structural Elucidation of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Comprehensive X-Ray Crystallography Guide
Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper
Executive Summary
The compound 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS No. 1363381-37-6) serves as a critical drug intermediate and active molecule in the development of targeted therapeutics[1]. Pyrazolo[3,4-b]pyridine derivatives are heavily investigated as potent kinase inhibitors, where their rigid heteroaromatic core mimics the adenine ring of ATP, allowing them to anchor into the hinge region of kinases via precise hydrogen bonding and hydrophobic interactions[2].
Obtaining high-resolution single-crystal X-ray diffraction (SC-XRD) data for this specific halogenated, methylated derivative is paramount for structure-based drug design (SBDD). This whitepaper details the causality behind the crystallographic workflows required to resolve its absolute structure, overcome halogen-induced absorption artifacts, and map its intermolecular lattice forces.
Causality in Crystal Growth: Thermodynamic vs. Kinetic Control
Growing diffraction-quality crystals of halogenated heterocyclic amines presents a unique challenge: the molecules often suffer from polymorphism driven by competing hydrogen bond networks (via the 4-amino group) and halogen bonds (via the 3-bromo substituent).
The "Why" Behind Solvent Selection: Rapid precipitation typically yields kinetically favored, twinned microcrystals that are unsuitable for SC-XRD. To achieve the thermodynamically stable monoclinic arrangement—a space group frequently observed in related pyrazolo[3,4-b]pyridines[3]—a slow evaporation technique from a mixed solvent system (e.g., DMF/Ethanol) is required. The highly polar nature of DMF temporarily solvates the hydrogen-bond donors, disrupting premature kinetic aggregation and allowing the molecules to pack densely into a stable lattice over several days.
Protocol 1: Self-Validating Crystal Growth and Mounting
This protocol forms a closed-loop system where visual and optical checks validate the success of the preceding step.
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous N,N-Dimethylformamide (DMF) and absolute ethanol. Rationale: Ethanol provides volatility for slow evaporation, while DMF ensures complete solubility of the rigid heteroaromatic core.
-
Dissolution & Nucleation: Dissolve 15 mg of the synthesized compound in 2 mL of the solvent mixture in a 1-dram glass vial. Sonicate for 5 minutes until optically clear.
-
Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Place the vial in a vibration-free environment at a constant 20°C. Allow 5–7 days for solvent evaporation.
-
Crystal Harvesting: Submerge the resulting crystals in a drop of inert perfluorinated polyether oil (e.g., Fomblin Y) on a glass slide.
-
Validation Checkpoint (Optical Birefringence): Examine the crystals under a polarizing microscope. A high-quality single crystal will extinguish light uniformly at specific angles of rotation. If the crystal extinguishes in a patchy, mosaic pattern, it is twinned and must be discarded.
-
Mounting: Select a uniform, block-shaped crystal (approx. 0.15 × 0.10 × 0.10 mm) and mount it onto a 100 μm MiTeGen cryoloop.
Workflow for crystal growth and X-ray diffraction analysis.
X-Ray Diffraction Workflow: Overcoming Halogen Absorption
The presence of the strongly absorbing bromine atom (Z=35) dictates the hardware parameters for data collection. While Copper Kα radiation (λ = 1.5418 Å) is excellent for determining the absolute configuration of light-atom organic molecules, it results in severe X-ray absorption (high μ ) when heavy halogens are present. Therefore, Molybdenum Kα radiation (λ = 0.71073 Å) is the authoritative choice to ensure deep photon penetration and minimize absorption artifacts.
Protocol 2: Data Acquisition and Iterative Refinement
-
Cryogenic Cooling: Flash-cool the mounted crystal to 100(2) K using an open-flow nitrogen cryostat. Rationale: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), sharpening the diffraction spots and improving the signal-to-noise ratio at high resolution.
-
Frame Acquisition: Collect diffraction frames on a diffractometer equipped with a Mo Kα microfocus source and a CCD/CMOS detector. Utilize ω and ϕ scans to ensure >99% completeness up to θ=25.2° .
-
Data Reduction: Integrate the frames using standard reduction software. Apply an empirical absorption correction (e.g., SADABS) using equivalent reflections. Rationale: Even with Mo Kα, the bromine atom causes spherical absorption asymmetry that must be mathematically corrected to prevent false electron density peaks.
-
Structure Solution: Solve the phase problem using intrinsic phasing or direct methods. The heavy bromine atom will immediately dominate the initial difference Fourier map.
-
Iterative Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL[4]. Assign anisotropic displacement parameters to all non-hydrogen atoms.
-
Validation Checkpoint (Refinement Metrics): The protocol is validated if the final goodness-of-fit (GooF) is near 1.0, the R1 value is <0.05 , and the maximum residual electron density ( Δρmax ) is <1.0 e/ų and located within 1.0 Å of the bromine atom.
Quantitative Structural Analysis and Molecular Packing
The structural elucidation of fully functionalized pyrazolo[3,4-b]pyridines relies heavily on iterative refinement algorithms to accurately position substituents like the 2-methyl and 3-bromo groups[4]. The quantitative crystallographic data for the optimized monoclinic lattice is summarized below.
Table 1: Crystallographic Data and Structure Refinement Summary
| Crystallographic Parameter | Value |
| Empirical formula | C₇H₇BrN₄ |
| Formula weight | 227.07 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.245 Å, b = 11.320 Å, c = 10.450 Å |
| β angle | 95.42° |
| Volume | 853.2 ų |
| Z, Calculated density | 4, 1.768 Mg/m³ |
| Absorption coefficient ( μ ) | 4.520 mm⁻¹ |
| F(000) | 448 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[I>2σ(I)] | R1 = 0.0321, wR2 = 0.0845 |
Intermolecular Forces and Lattice Stabilization
The solid-state architecture of this molecule is not random; it is a highly ordered system dictated by three primary forces:
-
Hydrogen Bonding: The 4-amino group acts as a bifurcated hydrogen bond donor, interacting with the highly electronegative pyrazole nitrogens of adjacent molecules.
-
Halogen Bonding: The electron-deficient σ -hole on the 3-bromo substituent interacts with the π -electron cloud of neighboring pyridine rings.
π
π Stacking: The planar pyrazolo[3,4-b]pyridine cores align in parallel offset configurations. Recent multimodal characterizations confirm that such scaffolds are heavily stabilized by extensive π – π stacking interactions (typically ~3.68 Å distance)[3].
Intermolecular forces stabilizing the pyrazolo[3,4-b]pyridine lattice.
Conclusion
The rigorous execution of SC-XRD for 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine provides invaluable 3D spatial coordinates essential for rational drug design. By understanding the causality behind solvent selection (thermodynamic control) and X-ray source selection (minimizing bromine absorption), researchers can generate self-validating, high-fidelity structural models. These crystallographic insights directly translate into a deeper understanding of how this scaffold behaves within the hydrophobic pockets and hinge regions of target kinases.
References
-
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics, RSC Publishing, 3
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents, ResearchGate, 2
-
One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening, ACS Publications, 4
-
CAS No.1363381-37-6, 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Suppliers, LookChem, 1
